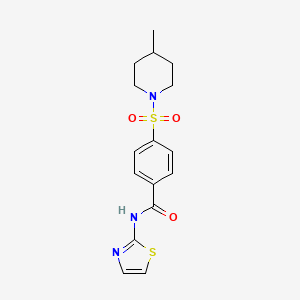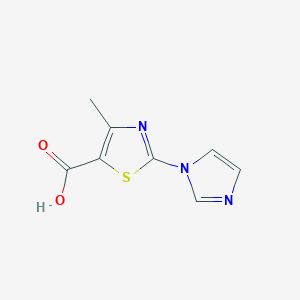
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate” seems to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry due to its electronegativity and the stability of the C-F bond .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, particularly at the 3- and 5-positions of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” has a melting point of 121.0 to 125.0 °C and a predicted boiling point of 285.6±40.0 °C .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Trifluoromethylpyrazoles, including compounds structurally similar to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate, have garnered significant attention for their anti-inflammatory and antibacterial properties in medicinal chemistry. The positioning of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, plays a crucial role in varying the activity profile of these compounds. This review underscores the importance of trifluoromethylpyrazoles as promising anti-inflammatory and antibacterial agents, offering insights into novel agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Radical Scavenging and Antioxidant Potential
Chromones and their derivatives, including pyrazole-based compounds, are recognized for their significant antioxidant properties. These compounds are capable of neutralizing active oxygen species and interrupting free radical processes, which can delay or inhibit cellular impairment leading to various diseases. The presence of specific functional groups, such as the double bond, carbonyl group of chromone, and hydroxyl groups on the chromone nucleus, is pivotal for their radical scavenging activity. This review provides a comprehensive overview of naturally occurring and synthetically derived chromone derivatives, including pyrazole-based compounds, highlighting their potential in preventing cell damage and disease progression (Yadav, Parshad, Manchanda, & Sharma, 2014).
Heterocyclic Compound Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones showcases the reactivity of these compounds as building blocks for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these pyrazoline derivatives under mild conditions facilitates the generation of a wide array of heterocyclic compounds and dyes, underscoring their significance in synthetic chemistry and potential in developing novel therapeutic agents (Gomaa & Ali, 2020).
Environmental Impact and Degradation Studies
The environmental fate of antimicrobial agents, such as triclosan, which shares structural similarities with pyrazoline-based compounds, has been extensively reviewed. Triclosan's partial elimination in sewage treatment plants and its detection in various environmental compartments raise concerns about its persistence and potential transformation into more toxic compounds. This review discusses triclosan's occurrence, toxicity, degradation, and its transformation into potentially more toxic and persistent by-products, emphasizing the importance of understanding the environmental impact of chemically related compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-19-9(12(14,15)16)6-10(18-19)21-11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXILJPYWVLEEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2442847.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide](/img/structure/B2442852.png)
![N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2442854.png)
![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)
![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)


